hexahydro-1H-cyclopenta[c]furan-5-ol
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Overview
Description
Hexahydro-1H-cyclopenta[c]furan-5-ol is an organic compound with the molecular formula C7H12O2 It is a cyclic ether with a fused cyclopentane and tetrahydrofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-1H-cyclopenta[c]furan-5-ol can be synthesized through several methods. One common approach involves the reduction of hexahydro-1H-cyclopenta[c]furan-5-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-cyclopenta[c]furan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexahydro-1H-cyclopenta[c]furan-5-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction of the compound can lead to the formation of hexahydro-1H-cyclopenta[c]furan-5-amine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Hexahydro-1H-cyclopenta[c]furan-5-one.
Reduction: Hexahydro-1H-cyclopenta[c]furan-5-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Hexahydro-1H-cyclopenta[c]furan-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexahydro-1H-cyclopenta[c]furan-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Hexahydro-1H-cyclopenta[c]furan-5-ol can be compared with other similar compounds such as:
Hexahydro-1H-cyclopenta[c]furan-5-one: The ketone analog, which is more reactive towards reduction and oxidation reactions.
Hexahydro-1H-cyclopenta[c]furan-5-amine:
Tetrahydrofuran: A simpler cyclic ether, which lacks the fused cyclopentane ring and has different reactivity and applications.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7-1-5-3-9-4-6(5)2-7/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLHTIIRSQEXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1COC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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